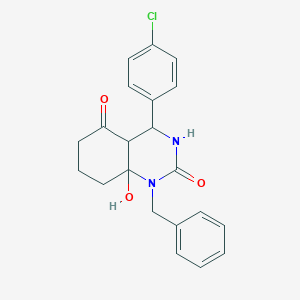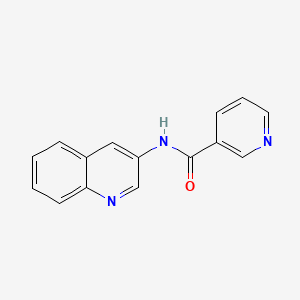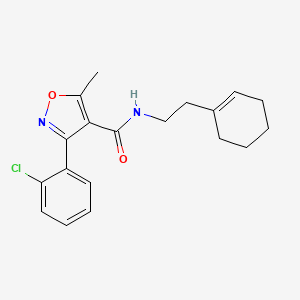![molecular formula C18H13F2N5O B7543721 N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties, and may have potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide in lab experiments is its well-characterized synthesis method, which allows for consistent and reproducible results. However, one limitation is that this compound may not be suitable for all types of experiments, as its mechanism of action is not fully understood and may vary depending on the cell type or disease model being studied.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide. One area of interest is further investigation of its anti-cancer properties, including its potential use in combination with other chemotherapeutic agents. Additionally, research could focus on the development of more potent and selective inhibitors of CDK4 and CDK6, which may have broader therapeutic applications. Finally, studies could explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide has been described in several scientific publications. One such method involves the reaction of 2,4-difluoro-3-nitrobenzoic acid with 2-amino-5-methyl-1H-pyrazole, followed by the addition of 1H-benzimidazole-2-carboxylic acid. The resulting product is then treated with thionyl chloride and N,N-dimethylformamide to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its use as a potential anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O/c1-10-8-16(23-17(26)12-7-6-11(19)9-13(12)20)25(24-10)18-21-14-4-2-3-5-15(14)22-18/h2-9H,1H3,(H,21,22)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTZHWMDGWWFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)

